N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The reaction conditions often require the use of strong reducing agents and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production. Quality control measures would be in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide may be studied for its potential biological activity. It could be investigated for its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: The compound's sulfonamide group suggests potential applications in the development of new drugs. It could be explored for its antimicrobial properties or its ability to modulate biological pathways.
Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide
Uniqueness: N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide stands out due to its specific structural features, such as the presence of the hydroxyl group and the sulfonamide moiety
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-8-20(18,19)15-10-14(17)12-4-5-13-11(9-12)6-7-16(13)2/h4-5,9,14-15,17H,3,6-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWTZALARJTDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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